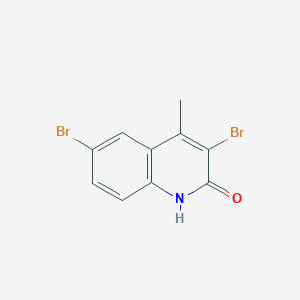

3,6-dibromo-4-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC18548139

Molecular Formula: C10H7Br2NO

Molecular Weight: 316.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7Br2NO |

|---|---|

| Molecular Weight | 316.98 g/mol |

| IUPAC Name | 3,6-dibromo-4-methyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H7Br2NO/c1-5-7-4-6(11)2-3-8(7)13-10(14)9(5)12/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | QKKHFRWUIRIBEI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)NC2=C1C=C(C=C2)Br)Br |

Introduction

Chemical Structure and Basic Properties

3,6-Dibromo-4-methylquinolin-2(1H)-one has the molecular formula C₁₀H₇Br₂NO, with a molecular weight of 316.98 g/mol. It is a white crystalline powder with a purity of ≥99% under standard conditions . The compound’s structure includes:

-

Quinoline backbone: A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered pyridine ring.

-

Bromine substituents: At positions 3 and 6, enhancing electrophilicity for nucleophilic substitution reactions.

-

Methyl group: At position 4, influencing steric and electronic effects.

-

Lactam ring: A carbonyl group at position 2, contributing to hydrogen bonding and stability.

| Property | Value | Source |

|---|---|---|

| CAS Number | 23976-62-7 | |

| Molecular Formula | C₁₀H₇Br₂NO | |

| Molecular Weight | 316.98 g/mol | |

| Appearance | White powder | |

| Assay | ≥99% | |

| Storage Conditions | Cool, dry place | |

| Shelf Life | 2 years |

Synthesis and Chemical Reactivity

The synthesis of 3,6-dibromo-4-methylquinolin-2(1H)-one involves multi-step strategies, often leveraging bromination and cyclization reactions. Below is an overview of key methods:

Knorr Reaction and Bromination

The Knorr reaction is a foundational method for synthesizing quinolin-2(1H)-one derivatives. This involves condensation of β-keto esters with anilines, followed by cyclization . For 3,6-dibromo-4-methylquinolin-2(1H)-one, bromination steps are critical:

-

Initial Synthesis: A β-keto ester (e.g., ethyl acetoacetate) reacts with 4-bromoaniline to form an anilide intermediate.

-

Cyclization: Acid-catalyzed cyclization yields 6-bromo-4-methylquinolin-2(1H)-one.

-

Bromination: Further bromination at position 3 using brominating agents (e.g., Br₂ in acetic acid) produces the dibromo derivative .

Key Challenges:

-

Steric hindrance during cyclization.

-

Competing side reactions (e.g., crotonate formation).

Bromination Strategies

Bromination is typically achieved via electrophilic aromatic substitution. For 3,6-dibromo-4-methylquinolin-2(1H)-one, regioselectivity is controlled by directing groups. The methyl group at position 4 activates the ring for bromination at positions 3 and 6, while the bromine at position 6 may influence subsequent substitutions .

Physical and Spectral Characteristics

-

¹H NMR: Peaks for aromatic protons (δ 7.0–8.5 ppm), methyl group (δ ~2.5 ppm), and NH (δ ~12 ppm) .

-

¹³C NMR: Carbonyl carbon (δ ~160 ppm), aromatic carbons (δ 110–140 ppm), and methyl carbon (δ ~20 ppm) .

Applications in Research and Drug Development

Anticancer Activity

3,6-Dibromo-4-methylquinolin-2(1H)-one derivatives are explored in anticancer research. For example, hybrid molecules combining cinnamic acid and quinolinone scaffolds exhibit potent antiproliferative effects. One such derivative, 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, shows IC₅₀ = 1.89 μM against HCT-116 cells, surpassing staurosporine .

| Compound | IC₅₀ (HCT-116) | Mechanism | Source |

|---|---|---|---|

| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | 1.89 μM | G2/M cell cycle arrest, apoptosis induction |

Intermediate for Heterocyclic Synthesis

The compound serves as a precursor for pyranoquinolones and other fused heterocycles. For instance, pyrano[3,2-c]quinolones derived from quinolin-2(1H)-one scaffolds inhibit tubulin polymerization, a mechanism shared by clinical anticancer agents like paclitaxel .

| Quantity | Price (USD) | Supplier |

|---|---|---|

| 100 mg | 87.00 | Chemable |

| 250 mg | 174.00 | Chemable |

| 500 mg | 262.00 | Chemable |

| 1 g | 392.00 | Chemable |

Note: Prices reflect catalog numbers (e.g., XD91028, 1980A) and may vary based on bulk orders or custom synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume